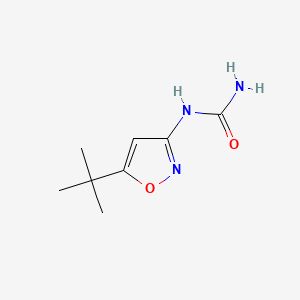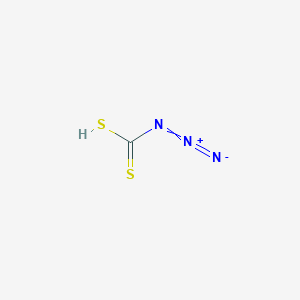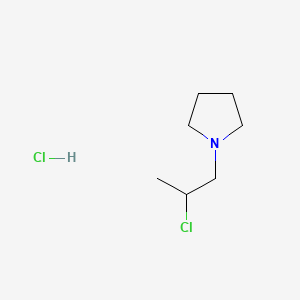
Praseodymium(3+) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(3+) acrylate is a coordination compound formed by the interaction of praseodymium ions in the +3 oxidation state with acrylate ions. Praseodymium is a rare earth element belonging to the lanthanide series, known for its unique magnetic, electrical, and optical properties . Acrylate ions are derived from acrylic acid, a widely used monomer in the production of polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Praseodymium(3+) acrylate can be synthesized through the reaction of praseodymium(III) chloride with sodium acrylate in an aqueous solution. The reaction typically proceeds under mild conditions, with the praseodymium(III) chloride being dissolved in water and then mixed with a solution of sodium acrylate. The resulting this compound precipitates out of the solution and can be collected by filtration and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity praseodymium(III) chloride and sodium acrylate, with careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Praseodymium(3+) acrylate undergoes various chemical reactions, including:
Oxidation: Praseodymium(3+) can be oxidized to praseodymium(IV) under specific conditions.
Reduction: The praseodymium(3+) ion can be reduced to praseodymium(II) in the presence of strong reducing agents.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Strong reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligands such as phosphines, amines, or other carboxylates can be used in substitution reactions.
Major Products Formed
Oxidation: Praseodymium(IV) compounds.
Reduction: Praseodymium(II) compounds.
Substitution: New coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Praseodymium(3+) acrylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of praseodymium-based materials and catalysts.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as praseodymium-doped polymers and resins for optical and electronic applications
Wirkmechanismus
The mechanism of action of praseodymium(3+) acrylate involves its interaction with molecular targets through coordination chemistry. The praseodymium(3+) ion can form stable complexes with various ligands, influencing the electronic and structural properties of the compound. These interactions can affect the compound’s reactivity, solubility, and other physicochemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Praseodymium(3+) acetate: Another coordination compound with praseodymium in the +3 oxidation state, but with acetate ligands instead of acrylate.
Praseodymium(3+) chloride: A simple salt of praseodymium in the +3 oxidation state, used as a starting material for various praseodymium compounds.
Uniqueness
Praseodymium(3+) acrylate is unique due to the presence of acrylate ligands, which impart specific properties such as enhanced reactivity and potential for polymerization. This makes it particularly useful in applications where these properties are desired, such as in the synthesis of advanced materials and catalysts .
Eigenschaften
CAS-Nummer |
74512-57-5 |
|---|---|
Molekularformel |
C9H9O6Pr |
Molekulargewicht |
354.07 g/mol |
IUPAC-Name |
praseodymium(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.Pr/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
GJVPQZRXFFHPGI-UHFFFAOYSA-K |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine](/img/structure/B12646869.png)

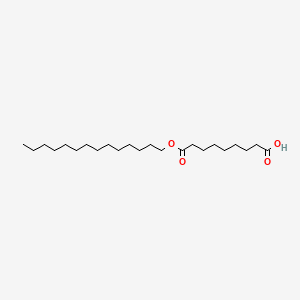

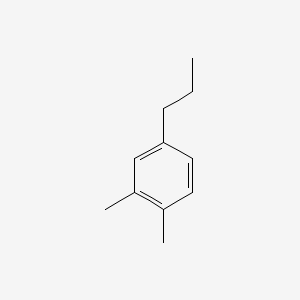
![1-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine](/img/structure/B12646881.png)
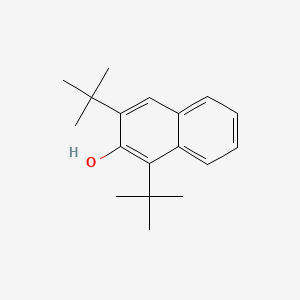
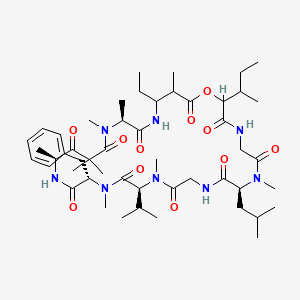
![(2E,4E)-3-methyl-5-[2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)phenyl]penta-2,4-dienoic acid](/img/structure/B12646905.png)
